molecular formula C17H22N4OS B4653461 N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide

N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide

Katalognummer B4653461
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: SABZJLJXFPFLCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

TAK-659 works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. For example, TAK-659 may have off-target effects that could complicate the interpretation of experimental results. Additionally, the compound may have different effects in different cell types or in vivo models, which could affect its suitability for certain types of experiments.

Zukünftige Richtungen

There are several future directions for the development of TAK-659 as a cancer therapy. One potential direction is the development of combination therapies that include TAK-659 and other cancer drugs. Another direction is the investigation of TAK-659 in different types of cancer and in combination with other targeted therapies. Finally, the development of TAK-659 analogs with improved potency and selectivity could also be a promising direction for future research.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote the survival and proliferation of cancer cells. TAK-659 has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-12-23-17(18-13)19-16(22)14(2)20-8-10-21(11-9-20)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABZJLJXFPFLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.